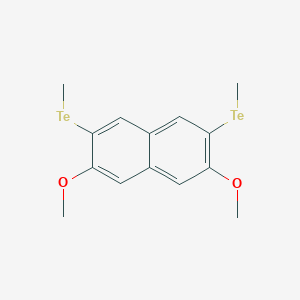

2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene and related compounds often involves high yield, one-pot reactions. For example, derivatives such as 2,6-Dimethoxy-3,7-bis(methylthio)naphthalene, 2,6-Dimethoxy-3,7-bis(methylseleno)naphthalene, and 2,6-Dimethoxy-3,7-bis(methyltelluro)naphthalene have been synthesized, displaying quasireversible halfwave potentials indicative of their electroactive properties (Hellberg, Söderholm, & Schütz, 1991).

Molecular Structure Analysis

The molecular structure and spectral characteristics of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, including their basicity, have been investigated. The analysis reveals that basicity is significantly influenced by the polar effects of ortho-substituents and the so-called "buttressing effect," which involves sterical interactions of ortho-substituents with dimethylamino groups (Pozharskii et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of similar compounds, such as bis(2-hydroxy-1-naphthyl)methane when oxidized, results in novel compounds like cis- and trans-dispiro{naphthalene-1,2′(1′H)-naphtho[2,1-b]pyran-3′,1″-naphthalene}-2(1H),2″(1″H)-dione, demonstrating the potential for diverse chemical transformations and applications (Kasturi et al., 1984).

Physical Properties Analysis

Compounds like 2,7-dimethoxy-1,8-bis(1-naphthoyl)naphthalene show non-coplanar accumulation of aromatic rings in their crystal structure, which influences their molecular packing. Such structural characteristics are critical for understanding the material's physical properties, including its semiconductor behavior (Okamoto, Tsumuki, & Yonezawa, 2015).

Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

- 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate, a compound closely related to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, has been studied for its properties as an organic semiconductor. It exhibits semiconducting behavior due to the presence of a Peierls gap, with strong electron-electron repulsion indicating its potential in electronic applications (Rönnberg, Söderholm, & Nilsson, 1989).

Electronic Properties in Radical Salts

- In the cation radical salt form, similar compounds have demonstrated interesting electronic properties. For example, 2,7-dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate shows semiconducting behavior with a band gap and unique magnetic properties. This indicates potential use in advanced material science, particularly in areas dealing with magnetic and conductive properties (Söderholm et al., 1990).

Synthesis and Basicity Studies

- The synthesis and study of the basicity of similar naphthalene derivatives, such as 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, reveal their potential in understanding chemical interactions and molecular structure. This knowledge is crucial for developing new compounds and materials in chemistry (Pozharskii et al., 2003).

Synthesis for Polymer Research

- The synthesis and properties of aromatic polyamides derived from naphthalene derivatives, including those similar to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, are significant for advancing polymer research. These compounds are used to create new types of polymers with unique properties like high thermal stability and solubility in aprotic solvents, influencing material science and engineering (Yang & Chen, 1992).

Molecular Structure Analysis

- The molecular structure analysis of compounds similar to 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene, such as the study of 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl) naphthalene, aids in understanding the formation of weak non-classical hydrogen bonds. This has implications for designing new materials and understanding intermolecular interactions (Yokoyama et al., 2017).

Eigenschaften

IUPAC Name |

2,7-dimethoxy-3,6-bis(methyltellanyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2Te2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCCLRFCAHQMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1[Te]C)[Te]C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2Te2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543091 |

Source

|

| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |

CAS RN |

105405-04-7 |

Source

|

| Record name | 2,7-Dimethoxy-3,6-bis(methyltellanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)

![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)

![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)